molecular formula C11H18N4O2 B1480341 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol CAS No. 2097972-34-2

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol

Cat. No.: B1480341
CAS No.: 2097972-34-2
M. Wt: 238.29 g/mol
InChI Key: HRWHKGKMXPUQFP-UHFFFAOYSA-N
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Description

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol is a compound that features a piperidine ring substituted with a pyrimidine moiety and an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide under acidic conditions.

    Introduction of the Aminoethoxy Group: The aminoethoxy group can be introduced via nucleophilic substitution reactions using 2-chloroethanol and ammonia.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to modulation of biological activities such as enzyme inhibition or receptor activation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[6-(2-aminoethoxy)pyrimidin-4-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c12-3-5-17-11-6-10(13-8-14-11)15-4-1-2-9(16)7-15/h6,8-9,16H,1-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWHKGKMXPUQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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